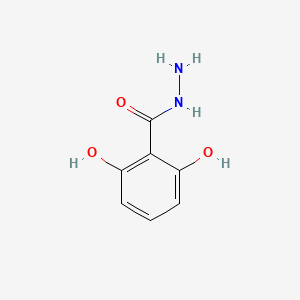
2,6-Dihydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dihydroxybenzohydrazide is a phenolic hydrazide compound with the molecular formula C7H8N2O3 It is characterized by the presence of two hydroxyl groups and a hydrazide functional group attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Resorcinol and CO2 Method: One common method involves reacting resorcinol with carbon dioxide in the presence of an alkali metal salt at temperatures between 130 and 150°C.
2,6-Dichlorobenzaldehyde Method: Another method uses 2,6-dichlorobenzaldehyde as the starting material. The compound undergoes chlorination to form 2,6-dichlorobenzoyl chloride, which is then hydrolyzed to produce 2,6-dihydroxybenzoic acid.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrazine derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl or hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
2,6-Dihydroxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dihydroxybenzohydrazide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2,4-Dihydroxybenzohydrazide: Similar in structure but with hydroxyl groups at different positions, affecting its reactivity and applications.
3,5-Dihydroxybenzohydrazide: Another similar compound with hydroxyl groups at the 3 and 5 positions, used in different chemical and biological contexts.
Uniqueness: 2,6-Dihydroxybenzohydrazide is unique due to its specific arrangement of hydroxyl and hydrazide groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2,6-dihydroxybenzohydrazide |
InChI |
InChI=1S/C7H8N2O3/c8-9-7(12)6-4(10)2-1-3-5(6)11/h1-3,10-11H,8H2,(H,9,12) |
InChI Key |
IXGWZKRYJIJEGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)NN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















